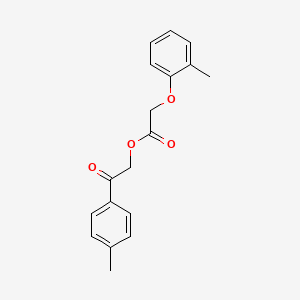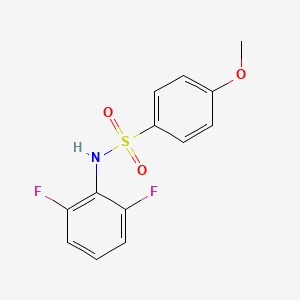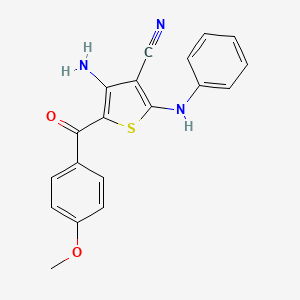
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide, also known as BFA or Brefeldin A, is a natural fungal metabolite that has been widely used in scientific research. It is a potent inhibitor of protein transport and has been used to study intracellular protein trafficking pathways. BFA has also been shown to have anti-cancer properties and is being investigated as a potential therapeutic agent.
作用機序
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide works by inhibiting the function of a protein called ADP-ribosylation factor (ARF), which is required for the formation of transport vesicles that carry proteins from the ER to the Golgi apparatus. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide binds to a specific site on ARF, preventing it from interacting with other proteins and disrupting the formation of transport vesicles.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects on cells. It can induce the unfolded protein response, leading to the upregulation of chaperone proteins that help to fold misfolded proteins. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also inhibit the secretion of cytokines and chemokines, leading to reduced inflammation. In addition, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
The main advantage of using N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide in lab experiments is its ability to selectively block protein transport pathways, allowing researchers to study the mechanisms of protein trafficking and the effects of protein misfolding on cellular function. However, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can also have off-target effects on other cellular processes, making it important to use appropriate controls and to interpret results carefully.
将来の方向性
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been shown to have anti-cancer properties in vitro and in vivo, and further research is needed to determine its potential as a clinical treatment. Another area of interest is the development of new N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide analogs with improved potency and selectivity, which could be used to study protein trafficking pathways in more detail. Finally, N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
合成法
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide can be synthesized by several methods, including fermentation of the fungus Eupenicillium brefeldianum, chemical synthesis, and semi-synthesis. The most common method of synthesis involves fermentation of the fungus, followed by extraction and purification of the compound.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study protein trafficking pathways in cells. It is commonly used to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This allows researchers to study the mechanisms of protein transport and the effects of protein misfolding on cellular function.
特性
IUPAC Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-9-3-5-11(14-8-9)15-12(16)6-4-10-2-1-7-17-10/h1-8H,(H,14,15,16)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKXJKTYWFOMZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-bromopyridin-2-yl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)


